Cas no 797804-50-3 (Methyl 3-formyl-1H-indazole-5-carboxylate)

Methyl 3-formyl-1H-indazole-5-carboxylate structure
797804-50-3 structure
商品名:Methyl 3-formyl-1H-indazole-5-carboxylate
CAS番号:797804-50-3
MF:C10H8N2O3
メガワット:204.18212
MDL:MFCD10696842
CID:1026372
PubChem ID:27274683

Methyl 3-formyl-1H-indazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-formyl-1H-indazole-5-carboxylate
    • 3-formyl-1H-Indazole-5-carboxylic acid methyl ester
    • methyl 3-formyl-2H-indazole-5-carboxylate
    • Z1509654497
    • AM86128
    • DTXSID20650581
    • 1H-Indazole-5-carboxylic acid,3-formyl-,methyl ester
    • ASNIOVVZBFNGJZ-UHFFFAOYSA-N
    • AKOS016003724
    • XGB80450
    • AS-78959
    • CS-0054301
    • 797804-50-3
    • Methyl3-formyl-1H-indazole-5-carboxylate
    • EN300-6489586
    • AB58316
    • FT-0710892
    • SCHEMBL377682
    • MFCD10696842
    • N10013
    • 1H-INDAZOLE-5-CARBOXYLIC ACID, 3-FORMYL-, METHYL ESTER
    • MDL: MFCD10696842
    • インチ: InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)
    • InChIKey: ASNIOVVZBFNGJZ-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=C(NN=C2C=O)C=C1

計算された属性

  • せいみつぶんしりょう: 204.05354
  • どういたいしつりょう: 204.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 72Ų

じっけんとくせい

  • PSA: 72.05

Methyl 3-formyl-1H-indazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0993995-1g
Methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 95%
1g
$370 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1004-5G
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 97%
5g
¥ 7,682.00 2023-04-13
TRC
M305895-25mg
Methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3
25mg
$ 185.00 2022-06-04
Enamine
EN300-6489586-1.0g
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 95%
1.0g
$388.0 2023-07-10
Enamine
EN300-6489586-5.0g
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 95%
5.0g
$1192.0 2023-07-10
Enamine
EN300-6489586-10.0g
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 95%
10.0g
$1990.0 2023-07-10
Chemenu
CM150852-1g
Methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 95%
1g
$636 2021-08-05
eNovation Chemicals LLC
D684014-100mg
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 97%
100mg
$155 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124941-1g
Methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 97%
1g
¥3327.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1004-500mg
methyl 3-formyl-1H-indazole-5-carboxylate
797804-50-3 97%
500mg
¥1865.0 2024-04-17

Methyl 3-formyl-1H-indazole-5-carboxylateに関する追加情報

Methyl 3-formyl-1H-indazole-5-carboxylate: A Comprehensive Overview

Methyl 3-formyl-1H-indazole-5-carboxylate (CAS No. 797804-50-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, which is a heterocyclic aromatic system with two nitrogen atoms. The indazole ring is a versatile scaffold, making it a valuable structure in drug discovery and material science. The methyl ester group attached to the indazole ring at position 5 adds to the compound's chemical diversity, enabling further functionalization and application in various chemical reactions.

The synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate involves a series of well-established organic reactions, including nucleophilic aromatic substitution and esterification. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to construct the indazole core with high precision. These methods not only enhance the yield but also minimize side reactions, making them ideal for large-scale production.

One of the most intriguing aspects of Methyl 3-formyl-1H-indazole-5-carboxylate is its potential as a precursor in medicinal chemistry. The compound's structure lends itself well to further modification, allowing researchers to explore its role as a building block for more complex molecules. For example, the formyl group at position 3 can undergo various transformations, such as reduction to an alcohol or oxidation to a carboxylic acid, depending on the desired application.

Recent studies have highlighted the importance of indazoles in drug design, particularly in targeting protein kinases and other enzymes involved in disease pathways. Methyl 3-formyl-1H-indazole-5-carboxylate has shown promise as a lead compound in anti-cancer research, where its ability to inhibit specific kinase activities has been demonstrated in vitro. This suggests that further exploration into its biological activity could lead to novel therapeutic agents.

In addition to its medicinal applications, Methyl 3-formyl-1H-indazole-5-carboxylate has also found use in materials science. Its aromaticity and conjugated system make it a candidate for applications in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Researchers have investigated its electronic properties, revealing that the compound exhibits favorable charge transport characteristics under certain conditions.

The stability and reactivity of Methyl 3-formyl-1H-indazole-5-carboxylate are critical factors influencing its practical applications. Studies have shown that the compound is relatively stable under ambient conditions but can undergo decomposition under harsh thermal or oxidative conditions. Understanding these properties is essential for optimizing its synthesis and storage protocols.

From an environmental standpoint, the biodegradability and toxicity of Methyl 3-formyl-1H-indazole-5-carboxylate are areas of growing concern. Preliminary assessments indicate that the compound has low acute toxicity, but long-term ecological effects require further investigation. As regulatory frameworks continue to evolve, ensuring the safe handling and disposal of such compounds will remain a priority.

In conclusion, Methyl 3-formyl-1H-indazole-5-carboxylate (CAS No. 797804-50-3) is a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As new insights into its properties emerge from ongoing studies, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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